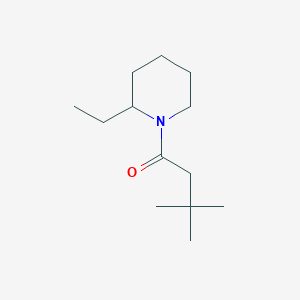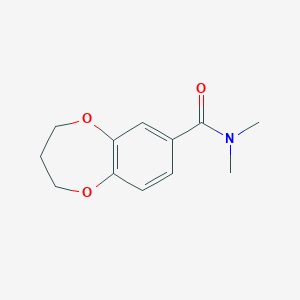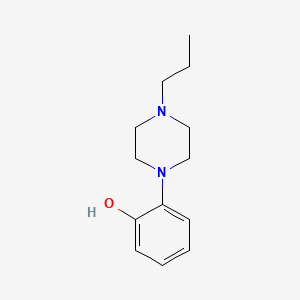
3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-methylpiperidin-1-yl)methanone is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the benzodioxepine family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, this compound has been shown to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters that play a role in motor function and cognition.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter systems, 3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-methylpiperidin-1-yl)methanone has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound has antioxidant properties, which may help to protect cells from damage caused by oxidative stress. Additionally, this compound has been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-methylpiperidin-1-yl)methanone in lab experiments is that it has been extensively studied and its properties are well understood. This makes it easier to design experiments and interpret results. However, one limitation of using this compound is that it is relatively expensive and difficult to synthesize, which may limit its availability for research purposes.
Direcciones Futuras
There are many potential future directions for research on 3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-methylpiperidin-1-yl)methanone. One area of research that shows promise is in the development of new treatments for neurological disorders. Additionally, this compound may have potential applications in the treatment of inflammatory disorders and other conditions that are characterized by oxidative stress. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-methylpiperidin-1-yl)methanone is a complex process that involves multiple steps. One of the most common methods for synthesizing this compound is through the use of palladium-catalyzed cross-coupling reactions. This involves the reaction of a palladium catalyst with an aryl halide and an amine, which leads to the formation of the desired benzodioxepine compound.
Aplicaciones Científicas De Investigación
3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-methylpiperidin-1-yl)methanone has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research has been in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound is able to cross the blood-brain barrier and has neuroprotective effects.
Propiedades
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-5-7-17(8-6-12)16(18)13-3-4-14-15(11-13)20-10-2-9-19-14/h3-4,11-12H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYCLJAYBINFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-methylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)

